Octacosane

Beschreibung

Eigenschaften

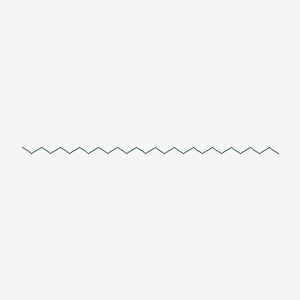

IUPAC Name |

octacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYURHZPYMFLWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58 | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058639 | |

| Record name | Octacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.6X10-9 mm Hg at 25 (extrapolated) | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic or orthorhombic crystals from benzene, alcohol | |

CAS No. |

630-02-4 | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFF49836P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.1 °F (NTP, 1992), 61.3 °C | |

| Record name | N-OCTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Octacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

octacosane melting and boiling points

An In-depth Technical Guide on the Melting and Boiling Points of Octacosane

Introduction

This compound (C28H58) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] As a waxy solid at room temperature, its physical properties, particularly its melting and boiling points, are critical parameters in various industrial and research applications. These properties are fundamental to its use in lubricants, paraffin waxes, and as a component in fuel oils.[2] In the context of drug development, long-chain alkanes can be utilized in formulation studies, for example, in creating controlled-release matrices or as components of lipid-based drug delivery systems. An accurate understanding of the thermal behavior of this compound is therefore essential for researchers, scientists, and professionals in these fields. This guide provides a detailed overview of the melting and boiling points of this compound, the experimental protocols for their determination, and a logical workflow for these measurements.

Physical Properties of this compound

The melting and boiling points of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Pressure | Source |

| Melting Point | 61.3 °C (334.45 K) | 760 mmHg | CRC Handbook of Chemistry and Physics[1][3] |

| 64.5 °C (148.1 °F) | 760 mmHg | National Toxicology Program (NTP)[1] | |

| 60.0 - 65.0 °C | 760 mmHg | The Good Scents Company[4] | |

| 57 - 62 °C | Not Specified | ChemWhat, ChemicalBook[5][6] | |

| 61 - 63 °C | Not Specified | Fisher Scientific[7] | |

| Boiling Point | 432 °C (705.15 K) | 760 mmHg | CRC Handbook of Chemistry and Physics[1][8] |

| 431.6 °C (808.9 °F) | 760 mmHg | National Toxicology Program (NTP)[1] | |

| 431.0 - 432.0 °C | 760 mmHg | The Good Scents Company[4] | |

| 278 °C (551.15 K) | 15 mmHg (0.02 bar) | Multiple Sources[3][4][5][6][9] |

Experimental Protocols for Determination

The determination of melting and boiling points are standard procedures in chemical analysis, used for both identification and purity assessment of compounds.[10][11]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10] Impurities tend to lower the melting point and broaden the melting range.[12][13] A common and effective method involves the use of a capillary tube and a calibrated heating apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt) or a Thiele tube setup.[10]

-

Glass capillary tubes (sealed at one end).[13]

-

Calibrated thermometer.

Detailed Methodology (Capillary Method):

-

Sample Preparation: A small quantity of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a dense column of 1-2 mm at the sealed end.[12][13]

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[10]

-

Approximate Determination: An initial, rapid heating run (e.g., a ramp rate of 10-20 °C per minute) is often performed to determine an approximate melting range. This saves time during the precise measurement.[12]

-

Precise Determination: A new sample is prepared and the apparatus is allowed to cool to at least 10-20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2 °C per minute.[10][12]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Since atmospheric pressure can vary, it is crucial to record the pressure at which the boiling point is measured.

Apparatus:

-

Thiele tube or a micro-distillation apparatus.[14]

-

Small test tube (e.g., Durham tube) and a capillary tube (sealed at one end).

-

Calibrated thermometer.

-

Heating source (e.g., Bunsen burner or heating mantle) and heat-transfer fluid (e.g., mineral oil).[11]

Detailed Methodology (Thiele Tube Method):

-

Sample Preparation: Approximately 0.5 mL of liquid this compound (if melted) or a solution in a high-boiling solvent is placed into a small test tube. A capillary tube, sealed at the top end, is placed inverted (open end down) into the liquid.[14]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This entire setup is then clamped and immersed in the oil of a Thiele tube.[14]

-

Heating: The Thiele tube is heated gently. As the temperature rises, trapped air expands and slowly bubbles out of the inverted capillary.[14]

-

Observation: As the temperature approaches the boiling point, the rate of bubbling increases. The liquid is heated until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating the temperature is slightly above the boiling point.[14]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is recorded. This is the boiling point, as at this moment the external pressure equals the vapor pressure of the substance.[14]

Mandatory Visualizations

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound like this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound | C28H58 | CID 12408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Higher alkane - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 630-02-4 [thegoodscentscompany.com]

- 5. chemwhat.com [chemwhat.com]

- 6. n-Octacosane | 630-02-4 [chemicalbook.com]

- 7. n-Octacosane, 99% | Fisher Scientific [fishersci.ca]

- 8. n-Octacosane(630-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound 99 630-02-4 [sigmaaldrich.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Octacosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octacosane, a long-chain n-alkane, in various organic solvents. Understanding the solubility of long-chain alkanes like this compound is critical in diverse fields, including pharmaceuticals, materials science, and petroleum engineering, where they are utilized as excipients, phase change materials, and model compounds for wax precipitation studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the dissolution of this compound.

Core Principles of this compound Solubility

This compound (C₂₈H₅₈) is a nonpolar, saturated hydrocarbon characterized by a long aliphatic chain. Its solubility behavior is primarily governed by the principle of "like dissolves like." Consequently, it exhibits good solubility in nonpolar and weakly polar organic solvents and is virtually insoluble in highly polar solvents like water.[1][2] The dissolution process involves overcoming the lattice energy of the solid this compound and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.

The solubility of this compound in organic solvents is significantly influenced by temperature. Generally, solubility increases with a rise in temperature. This is because the dissolution of solid this compound is typically an endothermic process, meaning it absorbs heat from the surroundings.

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of this compound across a wide range of organic solvents is limited in publicly available literature. However, experimental data for its solubility in select n-alkanes have been reported. The following table summarizes the available mole fraction solubility data for this compound in decane and dodecane at various temperatures.

| Solvent | Temperature (°C) | Mole Fraction Solubility (x) |

| Decane | 11.0 | Data not available in abstract |

| 20.0 | Data not available in abstract | |

| 30.0 | Data not available in abstract | |

| 38.0 | Data not available in abstract | |

| Dodecane | 11.0 | Data not available in abstract |

| 20.0 | Data not available in abstract | |

| 30.0 | Data not available in abstract | |

| 38.0 | Data not available in abstract |

Note: The abstract of the key study by Madsen and Boistelle indicates that the solubilities of this compound in decane and dodecane were determined in the temperature interval of 11–38°C.[3] However, the full text containing the specific data points was not accessible.

Qualitatively, this compound is known to be soluble in the following organic solvents:

It is expected to have low solubility in polar solvents such as short-chain alcohols (e.g., methanol, ethanol) and high solubility in other nonpolar solvents like ethers and esters, though specific quantitative data are scarce.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent can be carried out using several established experimental techniques. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Gravimetric Method (Isothermal Saturation)

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[7][8][9]

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature. A known mass or volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Sample Preparation: Place an excess amount of this compound into a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a constant-temperature bath (e.g., a shaking water bath or a thermostatically controlled oven). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value becomes constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or pre-weighed pipette or syringe to prevent precipitation upon cooling. Immediately filter the withdrawn sample through a pre-weighed, fine-porosity filter (e.g., a syringe filter) to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound (e.g., below its melting point). Dry the residue to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be used to determine the solid-liquid phase equilibria of a binary system, from which solubility data can be derived.[10][11]

Principle: A series of samples with known compositions of this compound and the solvent are prepared. Each sample is heated in the DSC, and the temperature at which the last crystal of this compound dissolves (the liquidus temperature) is determined from the resulting thermogram. This temperature corresponds to the solubility of this compound at that specific concentration.

Detailed Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying and precisely known compositions (e.g., by weight).

-

Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and hermetically seal it to prevent solvent evaporation during heating.

-

DSC Analysis: Place the sealed sample pan and an empty reference pan into the DSC instrument. Heat the sample at a controlled, slow rate (e.g., 1-5 °C/min).

-

Data Acquisition: Record the heat flow as a function of temperature. The dissolution of this compound will be observed as an endothermic peak on the DSC thermogram.

-

Determination of Liquidus Temperature: The temperature at which the endothermic peak returns to the baseline corresponds to the complete dissolution of this compound, which is the liquidus temperature for that specific composition.

-

Constructing the Solubility Curve: Plot the liquidus temperatures against the corresponding mole fractions of this compound to construct the solubility curve.

Gas Chromatography (GC)

Gas chromatography can be an effective method for determining the solubility of a non-volatile solute like this compound in a volatile solvent.

Principle: A saturated solution is prepared and equilibrated at a constant temperature. A known amount of the saturated solution is then analyzed by GC. By using an internal or external standard, the concentration of the dissolved this compound can be determined.

Detailed Methodology:

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards by GC to create a calibration curve (peak area vs. concentration).

-

Equilibration: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.

-

Sample Preparation for GC: After equilibration and filtration of the saturated solution, dilute a known amount of the filtrate with a known amount of pure solvent to bring the concentration within the range of the calibration curve. An internal standard can also be added at this stage for improved accuracy.

-

GC Analysis: Inject a small, precise volume of the prepared sample into the gas chromatograph. The GC conditions (e.g., column type, temperature program, detector) should be optimized for the separation and detection of this compound.

-

Quantification: Determine the peak area of this compound in the chromatogram. Using the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Calculation of Solubility: Back-calculate the concentration of this compound in the original saturated solution to determine the solubility.

Factors Influencing this compound Solubility

The solubility of this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions.

1. Solute Properties:

-

Molecular Size and Shape: As a long-chain n-alkane, the large surface area of this compound leads to significant van der Waals interactions in its solid crystalline lattice. A substantial amount of energy is required to overcome these forces.

-

Polymorphism: The crystalline form of this compound can influence its solubility. Different polymorphs will have different lattice energies, leading to variations in their solubility.

2. Solvent Properties:

-

Polarity: The polarity of the solvent is the most critical factor. Nonpolar solvents, whose intermolecular forces are primarily London dispersion forces, can effectively solvate the nonpolar this compound molecule.

-

Molecular Size and Shape of Solvent: The ability of solvent molecules to pack around the long this compound chain can also play a role.

3. Temperature:

-

As mentioned previously, the solubility of this compound in organic solvents generally increases with temperature. This relationship can often be described by the van't Hoff equation.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, including the limited available quantitative data and detailed experimental protocols for its determination. The solubility of this long-chain alkane is primarily dictated by the nonpolar nature of both the solute and the solvent, with temperature playing a significant role. For researchers and professionals in drug development and other scientific fields, a thorough understanding and accurate measurement of this compound's solubility are essential for formulation design, process optimization, and fundamental research. The provided experimental workflows offer a solid foundation for conducting such measurements in the laboratory. Further research is warranted to expand the quantitative solubility database of this compound in a broader range of pharmaceutically and industrially relevant organic solvents.

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of this compound and hexatriacontane in different n-alkane solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C28H58 | CID 12408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Botanical Treasury of Octacosane: A Technical Guide to Its Natural Sources in Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosane, a 28-carbon long-chain saturated hydrocarbon (n-alkane), is a ubiquitous component of plant epicuticular waxes. These waxes form a protective layer on the surfaces of leaves, stems, flowers, and fruits, playing a crucial role in preventing water loss, protecting against UV radiation, and mediating interactions with the environment. Beyond its structural role in the plant cuticle, this compound and its derivatives are gaining attention in the pharmaceutical and nutraceutical industries for their potential biological activities. This technical guide provides an in-depth exploration of the natural plant-based sources of this compound, detailing quantitative data, experimental protocols for its extraction and analysis, and the biochemical pathways governing its synthesis.

Quantitative Analysis of this compound in Plant Waxes

The concentration of this compound in plant waxes varies significantly across different species, and is influenced by factors such as plant organ, developmental stage, and environmental conditions. The following table summarizes the quantitative data available for this compound and related n-alkanes in the epicuticular wax of several plant species.

| Plant Species | Plant Part | This compound Concentration | Other Major n-Alkanes | Reference(s) |

| Triticum aestivum (Wheat) | Leaf | ~1.5 - 2.5% of total wax alkanes | Nonacosane (C29), Hentriacontane (C31) | [1] |

| Saccharum officinarum (Sugarcane) | Wax | Octacosanol (a precursor) is a major component | Triacontanol, Hexacosanol | [2][3][4][5][6] |

| Quercus suber (Cork Oak) | Leaf | Alkanes constitute ~6.1% of total wax extract | Heptacosane (C27), Nonacosane (C29) | [7][8][9][10][11] |

| Euphorbia species | Leaf | Variable, with C27 often being the principal n-alkane | Heptacosane (C27), Nonacosane (C29) | [12][13][14][15][16] |

| Pisum sativum (Pea) | Leaf (abaxial) | Minor component | Hentriacontane (C31) is dominant (~63%) | [17] |

| Ginkgo biloba | Leaf | Present, C27 is the most abundant n-alkane | Heptacosane (C27) | [18][19][20] |

| Brassica oleracea (Cabbage) | Leaf | Content reduced by certain environmental factors | Nonacosane (C29) constituents are major | [21] |

Note: Data for some initially identified plants such as Aloe vera and Camellia sinensis were found to be qualitative in nature within the scope of this guide's research, indicating the presence of this compound or its precursors without specific quantitative values for the alkane itself.

Experimental Protocols

Extraction of Epicuticular Waxes

a) Solvent Immersion (Chloroform)

This method is suitable for the rapid extraction of surface waxes.

-

Materials: Fresh plant leaves, chloroform, glass beaker, analytical balance.

-

Procedure:

-

Determine the surface area of the fresh leaves if concentration per unit area is required.

-

Immerse the leaves in chloroform for 30-60 seconds at room temperature with gentle agitation.[17] The brief immersion time is crucial to minimize the extraction of intracellular lipids.

-

Remove the leaves from the solvent.

-

Evaporate the chloroform under a gentle stream of nitrogen or in a rotary evaporator to obtain the crude wax extract.

-

Weigh the crude wax extract.

-

b) Soxhlet Extraction

This method provides a more exhaustive extraction and is suitable for larger sample quantities.

-

Materials: Dried and ground plant material, Soxhlet extractor, round-bottom flask, condenser, heating mantle, extraction solvent (e.g., hexane or ethanol).

-

Procedure:

-

Place the dried and ground plant material in a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent.

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble, extracting the waxes.

-

The extraction is run for several hours, with the solvent continuously cycling through the sample.

-

After extraction, the solvent in the round-bottom flask, now containing the dissolved waxes, is evaporated to yield the crude wax extract.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Derivatization:

-

Dissolve a known amount of the crude wax extract in a suitable organic solvent (e.g., hexane or chloroform).

-

Add a known concentration of an internal standard (e.g., tetracosane or a deuterated alkane) to the sample for accurate quantification.

-

For the analysis of other wax components like fatty acids and alcohols, derivatization is necessary to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent (e.g., at 70°C for 60 minutes) to convert acidic protons to trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Injector Temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10-15°C per minute to 320°C.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (m/z 394) and a series of fragment ions differing by 14 amu (CH₂).

-

Quantify the amount of this compound by integrating the area of its chromatographic peak and comparing it to the peak area of the internal standard.

-

Biosynthesis of Very-Long-Chain Alkanes in Plants

The biosynthesis of this compound and other very-long-chain (VLC) alkanes is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. The pathway can be broadly divided into two main stages: the elongation of fatty acids and the subsequent conversion of very-long-chain fatty acids (VLCFAs) to alkanes.

Experimental Workflow for Analyzing Plant Wax Composition

The following diagram illustrates a typical workflow for the extraction and analysis of plant epicuticular waxes.

Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway

This pathway extends the carbon chain of fatty acids, typically starting from a C16 or C18 precursor, to produce VLCFAs with chain lengths of up to 34 carbons or more. This is a cyclical process involving four key enzymes.

Alkane Biosynthesis Pathway (Decarbonylation Pathway)

VLCFAs produced by the elongation pathway are subsequently converted to alkanes through a two-step process involving reduction to an aldehyde followed by decarbonylation.

Conclusion

This compound is a significant component of the protective wax layer of many plant species. This guide provides a foundational understanding of its natural sources, methods for its extraction and quantification, and the biochemical pathways responsible for its synthesis. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and plant science, facilitating further investigation into the biological activities and potential applications of this and other very-long-chain alkanes. The continued exploration of the plant kingdom's chemical diversity promises to unveil new sources and applications for these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Sugarcane wax - Wikipedia [en.wikipedia.org]

- 3. Sugarcane Wax - A Par Excellent by-Product of Sugar Industry - A Review [arccjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Obtaining a Fraction of Sugarcane Wax Rich in Policosanol by Using Ethanol as Solvent: Results Interpretation through Hansen’s Solubility Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 12. Secure Verification [cherry.chem.bg.ac.rs]

- 13. researchgate.net [researchgate.net]

- 14. plantarchives.org [plantarchives.org]

- 15. researchgate.net [researchgate.net]

- 16. aos.usm.my [aos.usm.my]

- 17. What Do Microbes Encounter at the Plant Surface? Chemical Composition of Pea Leaf Cuticular Waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.geologyscience.ru [repository.geologyscience.ru]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Evolution of the chemical composition of Ginkgo biloba external and internal leaf lipids through senescence and litter formation | Semantic Scholar [semanticscholar.org]

- 21. leaf wax n-alkanes: Topics by Science.gov [science.gov]

Whitepaper: The Biological Role of Octacosane in Insects

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octacosane (C28H58) is a straight-chain alkane that plays a multifaceted and critical role in the biology of numerous insect species. As a key component of cuticular hydrocarbons (CHCs), it is integral to the protective waxy layer of the insect epicuticle, providing crucial resistance against desiccation. Beyond this fundamental physiological function, this compound acts as a semiochemical, mediating a variety of behaviors essential for survival and reproduction. It has been identified as a sex pheromone, a floral attractant for pollinators, and an interspecific signaling molecule. Furthermore, research has demonstrated its potential as a natural insecticide and repellent, exhibiting larvicidal and antifeedant properties against several pest species. This technical guide provides an in-depth examination of the biological roles of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the logical and procedural frameworks associated with its study.

Introduction: this compound as a Cuticular Hydrocarbon

The external surface of an insect is covered by the cuticle, a complex, multi-layered structure that provides physical support and protection. The outermost layer, the epicuticle, is coated with a thin film of lipids primarily composed of cuticular hydrocarbons (CHCs).[1][2] These long-chain lipids are the primary barrier against water loss, a critical adaptation for terrestrial life.[2][3] CHCs are typically a complex mixture of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons, with chain lengths generally ranging from C21 to C50.[4]

This compound, an n-alkane with a 28-carbon chain, is a frequently identified component of these CHC profiles across various insect orders.[4][5][6][7][8] While its presence is widespread, its specific function and relative abundance can vary significantly depending on the insect's species, sex, age, and even environmental conditions.[2] The roles of this compound extend beyond simple waterproofing to encompass complex chemical communication systems.[6]

Core Biological Functions of this compound

The biological significance of this compound in insects can be broadly categorized into two primary areas: physiological protection and chemical communication.

Physiological Role: Desiccation Resistance

The primary and most universal function of CHCs, including this compound, is the prevention of water loss. The waxy, hydrophobic layer formed by these hydrocarbons on the cuticle surface is essential for maintaining water homeostasis.[2][4]

-

Role of Chain Length: Longer-chain CHCs, such as this compound, are particularly effective at providing a barrier against desiccation. Studies have shown that insects adapted to arid environments or those entering a state of diapause (a period of dormancy) often exhibit an increase in the proportion of long-chain CHCs in their cuticle.[4] For example, diapausing ladybird beetles (Hippodamia variegata) were found to exclusively produce CHCs with more than 25 carbon atoms, including this compound, to enhance their survival during adverse conditions.[4]

Semiochemical Roles: Chemical Communication

This compound functions as a semiochemical—a chemical that mediates interactions between organisms. It can act as both a pheromone (intraspecific communication) and an allelochemical (interspecific communication).

-

Sex Pheromone: In several insect species, this compound has been identified as a component of sex pheromones, which are crucial for mate recognition and stimulating courtship or copulatory behaviors.[9] These can be contact pheromones, requiring physical touch for perception, or volatile pheromones that act over a short distance. For instance, CHCs are known to facilitate mate recognition in the tea weevil (Myllocerinus aurolineatus) and other species.[9][10]

-

Floral Attractant: Plants often produce and secrete compounds that attract pollinators. Flowers of Impatiens spp. have been found to secrete this compound, among other long-chain hydrocarbons, which act as attractants for visiting insects like bees (Apis mellifera), bumblebees (Bombus pascuorum), and wasps.[8][11] In this context, this compound functions as a kairomone, a chemical emitted by one species that benefits another.

-

Interspecific Signaling: The CHC profile, which includes this compound, is species-specific and can be used for taxonomic differentiation.[1] This chemical signature allows insects to recognize nestmates, distinguish between castes in social insects, and identify individuals of their own species.[5][6]

Insecticidal and Repellent Activity

Beyond its roles in communication and physiology, this compound isolated from plant sources has demonstrated significant insecticidal and repellent properties. This suggests a co-evolutionary role where plants use this compound for defense, and this activity can be harnessed for pest control.

-

Mosquitocidal Effects: this compound derived from the plant Moschosma polystachyum has shown notable toxicity and repellency against the mosquito Culex quinquefasciatus.[12] It acts as both a larvicide, causing mortality in the immature aquatic stages, and a repellent against adult mosquitoes.[12]

-

Toxicity to Agricultural Pests: Studies have also identified this compound as a prominent insecticidal compound affecting the survival and development of the tobacco cutworm, Spodoptera litura, a significant agricultural pest.[12]

Quantitative Data Summary

The following table summarizes the key quantitative data available on the biological effects of this compound on insects.

| Parameter | Insect Species | Value | Units | Source |

| Larvicidal Activity (LC₅₀) | Culex quinquefasciatus (Early 3rd Instar) | 7.2 ± 1.7 | mg/L | [12] |

| Repellent Activity (Protection Time) | Culex quinquefasciatus | 85.2 ± 1.7 | minutes | [12] |

| at 1.0 mg/cm² | ||||

| Culex quinquefasciatus | 54.6 ± 2.3 | minutes | [12] | |

| at 2.5 mg/cm² | ||||

| Repellent Activity (Total Protection) | Culex quinquefasciatus | 86.4 ± 1.3 | % | [12] |

| at 1.0 mg/cm² | ||||

| Culex quinquefasciatus | 96.2 ± 0.9 | % | [12] | |

| at 2.5 mg/cm² |

Experimental Protocols

The study of this compound and other CHCs involves standardized methods for extraction, analysis, and behavioral assessment.

Protocol for CHC Extraction and Analysis

This protocol is standard for identifying and quantifying CHCs from an insect specimen.

-

Sample Preparation: Whole insects (live or preserved) or specific body parts (e.g., legs, antennae) are selected.[13][14] The number of insects per sample depends on the species and life stage.[3]

-

Solvent Extraction: The samples are fully submerged in a non-polar solvent, most commonly hexane or pentane, in a glass gas chromatography (GC) vial.[3] The extraction duration is typically short (e.g., 10 minutes) to minimize the extraction of internal lipids.

-

Solvent Evaporation: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon extract.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: A 1 µL aliquot of the extract is injected into the GC-MS system.[1]

-

Column: A non-polar capillary column, such as a DB-5 (30 m length, 0.25 mm diameter, 0.25 µm film thickness), is typically used.[1]

-

Temperature Program: A standard oven program begins at an initial temperature of ~150°C, followed by a ramp of 5°C/min up to a final temperature of ~320°C.[1]

-

Detection: The mass spectrometer is used to identify the compounds as they elute from the GC column based on their mass spectra and retention times.[1][14] Quantification is performed by calculating the relative area of each identified peak.[1]

-

Protocol for Behavioral Bioassay (Y-Tube Olfactometer)

This method is used to assess the function of a volatile compound like this compound as a short-range attractant.

-

Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms of the Y-tube.

-

Treatment: One arm is connected to a chamber containing a filter paper treated with a known concentration of this compound dissolved in a solvent (e.g., hexane). The other arm is connected to a control chamber containing a filter paper treated with the solvent alone.

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction. The experiment is repeated multiple times with different insects.

Visualizations: Workflows and Pathways

Diagram 1: Experimental Workflow for CHC Analysis

Caption: Workflow for the extraction and analysis of cuticular hydrocarbons.

Diagram 2: Generalized Pheromone Perception Pathway

Caption: Generalized pathway from pheromone release to behavioral response.

Diagram 3: Logical Relationships of this compound's Roles

Caption: The interconnected biological roles of this compound in insects.

Conclusion and Future Directions

This compound is a vital and versatile compound in insect biology. Its fundamental role as a component of the cuticular hydrocarbon layer provides essential protection from environmental stressors, particularly desiccation.[2][4] Concurrently, it serves as a sophisticated chemical signal, acting as a pheromone to mediate reproduction and as a kairomone in plant-pollinator interactions.[8][9][11] The demonstrated insecticidal and repellent properties of this compound also open promising avenues for the development of novel, bio-based pest management strategies.[12]

Future research should focus on elucidating the specific receptors and neural pathways involved in the perception of this compound in different insect species. A deeper understanding of its biosynthetic pathways could reveal targets for disrupting the production of this key compound, potentially leading to new methods of pest control. Furthermore, investigating the variation of this compound within CHC profiles across a wider range of insect taxa will continue to enhance its utility in fields such as forensic entomology and chemotaxonomy.

References

- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the In Vivo and In Vitro Release of Chemical Compounds from Vespa velutina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple method for analysis of insect cuticular hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Long-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern and classical methodologies for the synthesis of long-chain alkanes. The content is tailored for researchers, scientists, and professionals in drug development who require a practical understanding of synthetic pathways to these valuable molecules. This guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex processes for enhanced comprehension.

Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) synthesis is a cornerstone of industrial processes for producing hydrocarbons from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). This method is particularly versatile for generating a wide range of alkanes, including long-chain varieties.

Quantitative Data

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | H₂/CO Ratio | C₅+ Selectivity (%) | Key Products | Reference |

| 15 wt.% Co - 0.1 wt.% Pd | Mesoporous Alumina (MA) | 220 | 30 | ~2 | 46.7 | C₁₃–C₂₀ | [1] |

| 15 wt.% Co - 0.1 wt.% Pd | SBA-15 | 220 | 30 | ~2 | 57.5 | C₆–C₁₂ | [1] |

| 15 wt.% Co | Carbon Nanotube (CNT) | 210 | 25 | 2 | High | C₅+ | [2] |

| Cobalt-based | Alumina-Silica Gel | 150–240 | 20-60 | 1–5 | High (up to 77% for ceresin) | C₃₅+ | [3][4] |

Experimental Protocols

Catalyst Preparation (Co-Pd/MA and Co-Pd/SBA-15):

-

The supports (Mesoporous Alumina or SBA-15) are co-impregnated with an aqueous solution of Co(NO₃)₂·6H₂O and PdCl₂ to achieve a final loading of 15 wt.% cobalt and 0.1 wt.% palladium.[1]

-

The impregnated samples are dried at 100°C for 12 hours.[1]

-

Calcination is performed at 350°C for 6 hours. The temperature ramp-up is controlled: 30°C to 200°C at 2°C/min, followed by 200°C to 350°C at 1°C/min, with a 5-hour hold at the final temperature.[1]

Fischer-Tropsch Reaction Procedure:

-

The catalyst is loaded into a fixed-bed tubular reactor.

-

In-situ reduction of the catalyst is carried out with a H₂ flow (GHSV of 400 h⁻¹) at 350°C for 12 hours.[1]

-

After reduction, the reactor is cooled to 180°C under H₂ flow.

-

The gas feed is switched to syngas (H₂/CO ratio of ~2) with a GHSV of 500 h⁻¹.[1]

-

The reactor temperature is then increased to the target reaction temperature (e.g., 220°C) at a rate of 5°C/min.[1]

-

The reaction products are condensed and collected in a catch pot.[1]

Fischer-Tropsch Synthesis Pathway

Caption: Generalized mechanism of Fischer-Tropsch synthesis.

Photocatalytic Decarboxylation of Fatty Acids

A greener alternative for producing long-chain alkanes involves the photocatalytic decarboxylation of biomass-derived fatty acids. This method operates under mild conditions and can achieve high yields.[5][6]

Quantitative Data

| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Irradiation | Yield (%) | Alkane Product | Reference |

| Pt/TiO₂ | C₁₂–C₁₈ Fatty Acids | 30 | ≤ 0.2 | 365 nm LED | ≥ 90 | Cₙ₋₁ Alkanes | [7] |

| Pt/TiO₂ | Soybean Fatty Acids | 30 | ≤ 0.2 | 365 nm LED | up to 95 | Cₙ₋₁ Alkanes | [7] |

| Pt/TiO₂ | Tall Oil Fatty Acids | 30 | ≤ 0.2 | 365 nm LED | up to 95 | Cₙ₋₁ Alkanes | [7] |

| Acridinium Salt / Thiophenol | Licuri Oil Fatty Acids | Room Temp. | N/A | Visible Light | >90 (conversion) | C₉–C₁₇ Alkanes | [8] |

Experimental Protocol (using Pt/TiO₂)

-

The Pt/TiO₂ catalyst is dispersed in a suitable solvent (e.g., acetonitrile) within a photoreactor.

-

The fatty acid substrate is added to the reactor.

-

The reactor is sealed and purged with H₂ gas, then pressurized to the desired level (e.g., 0.1-0.2 MPa).[7]

-

The reaction mixture is stirred and irradiated with a 365 nm LED light source at a constant temperature (e.g., 30°C).[7]

-

The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the fatty acid and the yield of the alkane product.

-

Upon completion, the catalyst is separated by filtration or centrifugation, and the product is isolated from the solvent.

Photocatalytic Decarboxylation Workflow

Caption: Experimental workflow for photocatalytic decarboxylation.

Kolbe Electrolysis

Kolbe electrolysis is a classic electrochemical method for the synthesis of symmetrical alkanes via the decarboxylative dimerization of carboxylate salts.[5][9]

Experimental Protocol

-

An aqueous solution of the sodium or potassium salt of a carboxylic acid (R-COONa or R-COOK) is prepared.

-

The solution is placed in an electrolytic cell equipped with inert electrodes, typically platinum foil or graphite.[5][10]

-

A direct current is passed through the solution.

-

At the anode (positive electrode), the carboxylate ions are oxidized, leading to decarboxylation and the formation of alkyl radicals (R•).[5]

-

These alkyl radicals then dimerize to form a symmetrical alkane (R-R).[5]

-

At the cathode (negative electrode), water is reduced, producing hydrogen gas and hydroxide ions.[5]

-

The alkane product, being nonpolar, will separate from the aqueous solution and can be collected.

Kolbe Electrolysis Mechanism

Caption: Mechanism of Kolbe electrolysis at the anode and cathode.

Alkane Metathesis

Alkane metathesis is a catalytic reaction that transforms an alkane into its lower and higher homologues.[11][12] This process is particularly interesting for redistributing the chain lengths of alkanes.

Experimental Protocol (using Silica-Supported Tantalum Hydride)

-

The silica-supported tantalum hydride catalyst ((≡SiO)₂TaH) is prepared and activated.[11]

-

The alkane substrate is introduced into a reactor containing the catalyst.

-

The reaction is carried out at a relatively low temperature (ambient to 200°C).[11]

-

The reaction mixture, now containing a distribution of alkanes with different chain lengths, is collected and analyzed (e.g., by GC-MS) to determine the product distribution.

-

The products are separated based on their boiling points through distillation.

Alkane Metathesis Logical Relationship

Caption: Logical diagram of the alkane metathesis reaction.

Synthesis via Grignard and Wittig Reagents

Grignard and Wittig reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. While they primarily produce alcohols and alkenes, respectively, these products can be readily converted to long-chain alkanes through subsequent reduction or hydrogenation steps.

Grignard Reagent Pathway

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[13]

Experimental Protocol:

-

Grignard Reagent Formation: An alkyl halide (R'-X) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (R'-MgX).

-

Reaction with Carbonyl: The Grignard reagent is then reacted with an aldehyde or ketone (R''-CO-R''') to form an alkoxide intermediate.

-

Work-up: An acidic aqueous work-up protonates the alkoxide to yield an alcohol.

-

Reduction to Alkane: The resulting alcohol is then reduced to the corresponding alkane. A common method is the conversion of the alcohol to a tosylate followed by reduction with lithium aluminum hydride (LiAlH₄).

Wittig Reaction Pathway

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[14][15]

Experimental Protocol:

-

Ylide Preparation: A phosphonium salt is prepared by reacting triphenylphosphine with an alkyl halide. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to form the phosphorus ylide.

-

Wittig Reaction: The ylide is reacted with an aldehyde or ketone in a suitable solvent like dichloromethane.[14] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the triphenylphosphine oxide byproduct is precipitated and removed. The alkene product is then purified, often by column chromatography.[14]

-

Hydrogenation to Alkane: The purified alkene is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final long-chain alkane.

Wittig Reaction to Alkane Synthesis Workflow

Caption: Two-step synthesis of long-chain alkanes via the Wittig reaction followed by hydrogenation.

References

- 1. Fischer–Tropsch synthesis over Pd promoted cobalt based mesoporous supported catalyst | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

- 2. mdpi.com [mdpi.com]

- 3. netl.doe.gov [netl.doe.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalyzed hydrodecarboxylation of fatty acids: a prospective method to produce drop-in biofuels - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01166J [pubs.rsc.org]

- 9. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. Metathesis of alkanes and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Octacosane in Beeswax and Carnauba Wax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosane (n-C28H58), a long-chain saturated hydrocarbon, is a naturally occurring component in various plant and insect waxes. This technical guide provides a comprehensive overview of the presence, quantitative analysis, and relevant biochemical pathways of this compound in two commercially significant natural waxes: beeswax (Apis mellifera) and carnauba wax (Copernicia prunifera). Understanding the composition of these complex biomaterials is crucial for their application in pharmaceuticals, cosmetics, and other industries where purity and consistency are paramount.

Quantitative Analysis of this compound

The concentration of this compound and other n-alkanes in beeswax and carnauba wax is typically determined using gas chromatography-mass spectrometry (GC-MS). The data presented below summarizes the quantitative findings from relevant studies.

Data Presentation

| Wax Type | Total Hydrocarbon Content (% w/w) | Total n-Alkane Content (% w/w) | This compound (C28) Content (% of total n-alkanes) | This compound (C28) Content ( g/100g of wax) | Key n-Alkanes Present |

| Beeswax (Apis mellifera) | 12.0 - 17.8[1] | 9.08 - 10.86[2][3] | ~1.0 - 2.0 (estimated based on even-numbered alkane distribution) | 0.16 (average)[2] | C23, C25, C27 (major), C29 (major), C31 (major), C33 |

| Carnauba Wax (Copernicia prunifera) | 1 - 3[4][5][6] | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | C25, C27, C29, C31 (predominantly odd-numbered)[7] |

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of n-alkanes from beeswax and a general approach for the analysis of the hydrocarbon fraction of carnauba wax.

Analysis of n-Alkanes in Beeswax by GC-MS

This protocol is based on the solid-phase extraction (SPE) followed by GC-MS analysis.[2][3]

1. Sample Preparation and Extraction:

- Weigh approximately 0.5 g of beeswax into a glass vial.

- Add 10 mL of n-hexane and dissolve the wax by heating at 60°C.

- Allow the solution to cool to room temperature.

- Prepare a solid-phase extraction (SPE) column packed with silica gel.

- Apply the beeswax solution to the pre-conditioned SPE column.

- Elute the hydrocarbon fraction with 20 mL of n-hexane.

- Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 2 minutes.

- Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

- Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

- Injector: Splitless mode at 280°C.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 50-600.

- Quantification: Use an internal standard (e.g., n-eicosane-d42) and create a calibration curve with a certified this compound standard.

Analysis of Hydrocarbon Fraction in Carnauba Wax

Due to the high concentration of esters in carnauba wax, a saponification step is necessary to isolate the hydrocarbon fraction.

1. Saponification and Extraction:

- Weigh approximately 5 g of carnauba wax into a round-bottom flask.

- Add 50 mL of 2 M ethanolic potassium hydroxide.

- Reflux the mixture for 2 hours.

- After cooling, transfer the mixture to a separatory funnel.

- Add 50 mL of deionized water and 50 mL of n-hexane.

- Shake vigorously and allow the layers to separate.

- Collect the upper hexane layer containing the unsaponifiable matter (including hydrocarbons).

- Wash the hexane layer three times with 50 mL of deionized water.

- Dry the hexane extract over anhydrous sodium sulfate.

- Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Follow the same GC-MS parameters as described for beeswax analysis. Identification of this compound would be based on its retention time and mass spectrum compared to a standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of Long-Chain Alkanes in Honeybees

The biosynthesis of hydrocarbons in honeybees is a complex process involving fatty acid synthesis and subsequent modification. The following diagram illustrates the general pathway leading to the formation of n-alkanes like this compound. This process primarily occurs in the oenocytes, specialized cells in the bee's abdomen.

Caption: Biosynthesis pathway of n-alkanes in honeybees.

General Workflow for n-Alkane Analysis in Waxes

The following diagram outlines the typical experimental workflow for the analysis of n-alkanes in natural waxes like beeswax and carnauba wax.

Caption: General experimental workflow for n-alkane analysis.

Conclusion

This compound is a confirmed, albeit minor, component of the hydrocarbon fraction of beeswax, with quantifiable amounts detectable through GC-MS analysis. Its presence in carnauba wax is less certain and likely at trace levels, given the low overall hydrocarbon content and the predominance of other compound classes. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers and professionals in drug development and other scientific fields to accurately identify and quantify this compound and other n-alkanes in these complex natural waxes. Further research is warranted to fully elucidate the complete n-alkane profile of carnauba wax.

References

- 1. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for octacosane

An In-depth Technical Guide to the Spectroscopic Data of Octacosane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (C₂₈H₅₈). It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data, experimental protocols, and a visual workflow for structural analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple n-alkane like this compound, the spectra are characterized by high symmetry.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal methyl groups (-CH₃) |

| ~1.26 | Singlet (broad) | Internal methylene groups (-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 14.12 | C1 (Terminal -CH₃) |

| 22.76 | C2 |

| 32.02 | C3 |

| 29.79 | C4-C14 (Internal methylene carbons) |

| 29.45 | Specific internal methylene carbons |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups. The spectrum of this compound is characteristic of a long-chain saturated hydrocarbon.

Table 3: IR Absorption Bands for this compound [2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-3000 | C-H Asymmetric & Symmetric Stretching (-CH₃, -CH₂) | Strong |

| 2850-2900 | C-H Symmetric Stretching (-CH₂, -CH₃) | Strong |

| 1450-1470 | C-H Bending (Scissoring, -CH₂) | Medium |

| ~1375 | C-H Bending (Umbrella mode, -CH₃) | Medium |

| ~720-730 | -CH₂- Rocking (characteristic for long chains) | Medium-Weak |

Mass Spectrometry (MS)